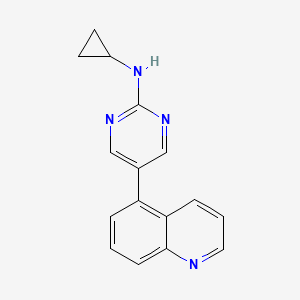

![molecular formula C16H16F2N6S B6457827 4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-02-0](/img/structure/B6457827.png)

4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thienopyrimidine derivatives, such as “4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine”, hold a unique place in medicinal chemistry. They are structural analogs of purines and have various biological activities . They are widely represented in medicinal chemistry and are important in drug development .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized via different methods. For instance, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat . In 2015, Abdel Aziz et al. synthesized tricyclic pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This similarity makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives have shown to inhibit various enzymes and pathways . For example, they have been used as EZH2 inhibitors and VEGFR-2 inhibitors .Applications De Recherche Scientifique

Antimicrobial Activity

The emergence of multidrug-resistant microbial pathogens necessitates the search for novel antimicrobial agents. Researchers have synthesized derivatives of this pyrimidine scaffold and evaluated their antimicrobial activity. For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated promising activity against bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas vulgaris . These compounds could potentially serve as effective antimicrobial agents.

Antimalarial Properties

Some derivatives of this pyrimidine scaffold have shown activity against the malaria parasite Plasmodium falciparum. Notably, compounds F4 and F16 exhibited significant activity against the W2 strain of P. falciparum . Further research in this area could lead to new antimalarial drugs.

Spasmolytic Agents

Certain 2-substituted thieno[3,2-d]pyrimidin-4-one derivatives have been proposed as novel spasmolytic agents. These compounds may find applications in treating disorders related to smooth muscle function .

Kinase Inhibition

Thieno[3,2-d]pyrimidine derivatives have been investigated as kinase inhibitors. For example:

Other Biological Activities

While not exhaustive, additional properties associated with this pyrimidine scaffold include:

- Anti-Inflammatory and Analgesic Effects : Potential applications in managing inflammation and pain .

Drug Discovery and Medicinal Chemistry

Researchers continue to explore the pyrimidine scaffold for drug development. Its structural diversity and biological activities make it an attractive target for medicinal chemistry research .

Mécanisme D'action

Target of Action

It’s worth noting that pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Given that protein kinases are involved in numerous cellular signaling processes , it can be inferred that the compound may affect a variety of biochemical pathways related to cell growth, differentiation, migration, and metabolism .

Result of Action

Given its potential inhibitory effect on protein kinases , it can be hypothesized that the compound may interfere with cell growth and proliferation, potentially leading to the death of cancer cells.

Orientations Futures

Thienopyrimidine derivatives continue to be a crucial research priority in medicinal chemistry, especially in the development of anticancer medicines . Future research may focus on improving the selectivity, efficiency, and safety of these compounds . For instance, there is ongoing work to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

Propriétés

IUPAC Name |

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N6S/c1-10-21-12(15(17)18)8-13(22-10)23-3-5-24(6-4-23)16-14-11(2-7-25-14)19-9-20-16/h2,7-9,15H,3-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFPMRIHOLOAOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B6457745.png)

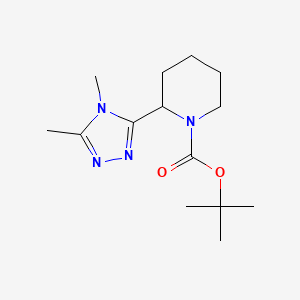

![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)

![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)

![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)

![2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457808.png)

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B6457816.png)

![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)

![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)